molecular formula C7H5BrN4OS B13157782 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13157782
M. Wt: 273.11 g/mol
InChI Key: DSGWFLACEDWXKP-UHFFFAOYSA-N
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Description

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromofuran moiety, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Bromofuran Moiety: The bromofuran group can be introduced through a nucleophilic substitution reaction using 2-bromofuran as a starting material.

    Thiol Group Addition: The thiol group can be introduced by reacting the intermediate compound with thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromofuran moiety can be reduced to form the corresponding furan derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced furan derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or covalent bonds with target molecules, leading to changes in their activity or function. The bromofuran moiety can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(2-methylfuran-3-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(2-phenylfuran-3-yl)-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromofuran moiety, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazine core with a bromofuran substituent, which may enhance its reactivity and biological properties. The following sections will explore its synthesis, biological activities, and relevant research findings.

The molecular formula of this compound is C7H7BrN4SC_7H_7BrN_4S with a molecular weight of approximately 275.13 g/mol. Its structure includes an amino group at the 4-position and a bromofuran moiety at the 6-position of the triazine ring, contributing to its unique chemical reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors. One common approach involves the bromination of furan derivatives followed by cyclization with thiourea to form the triazine ring. The specific reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazine have shown activity against various drug-resistant strains of Staphylococcus aureus and other pathogens . The presence of the bromine atom in the furan ring is believed to enhance these properties compared to non-brominated analogs.

Anticancer Activity

In vitro studies have demonstrated that triazine derivatives possess anticancer properties. For example, related compounds have been tested against melanoma cell lines with promising results. One study reported an IC50 value of 3.3×1083.3\times 10^{-8} M for a structurally similar compound . This suggests that this compound could also exhibit potent anticancer activity.

Antifungal Activity

Another area of interest is the antifungal activity of triazine derivatives. Compounds bearing similar structures have been shown to inhibit Candida albicans, outperforming standard antifungal agents like clotrimazole . This property could make this compound a candidate for further development in antifungal therapies.

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated various triazine derivatives against Escherichia coli and Bacillus subtilis, finding that certain substitutions led to enhanced antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Screening : In another investigation, a series of triazine compounds were screened for their ability to inhibit cancer cell growth. The most active derivative showed significant cytotoxicity against multiple cancer types .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameActivity TypeIC50/MIC ValuesReference
Triazine Derivative AAntimicrobialMIC = 32 μM
Triazine Derivative BAnticancerIC50 = 3.3×1083.3\times 10^{-8} M
Triazine Derivative CAntifungalMIC = 25 μg/disc

Properties

Molecular Formula

C7H5BrN4OS

Molecular Weight

273.11 g/mol

IUPAC Name

2-amino-6-(2-bromofuran-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5BrN4OS/c8-4-3(1-2-13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14)

InChI Key

DSGWFLACEDWXKP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C2=NC(=S)N=C(N2)N)Br

Origin of Product

United States

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